2-Bromo-4-methylquinoline

Vue d'ensemble

Description

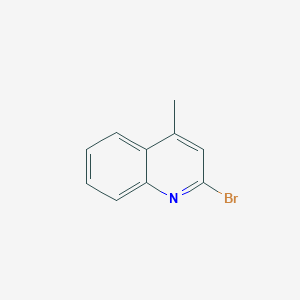

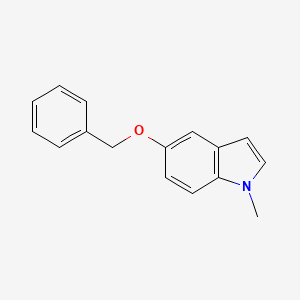

2-Bromo-4-methylquinoline is a chemical compound with the linear formula C10H8BrN . It has a molecular weight of 222.08 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methylquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H8BrN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 .Physical And Chemical Properties Analysis

2-Bromo-4-methylquinoline is a solid at room temperature . It has a density of 1.488g/cm3 . The boiling point is 313.7ºC at 760 mmHg . The compound’s molecular formula is C10H8BrN .Applications De Recherche Scientifique

Medicinal Chemistry: Drug Synthesis and Development

2-Bromo-4-methylquinoline is a significant compound in medicinal chemistry due to its structural similarity to quinoline, which is a core template in drug design . Its bromine substituent makes it a versatile intermediate for further chemical modifications, leading to the synthesis of various pharmacologically active molecules. Researchers have been exploring its use in creating new therapeutic agents, particularly for diseases where quinoline derivatives have shown efficacy, such as malaria, bacterial infections, and certain cancers .

Synthetic Organic Chemistry: Building Blocks for Complex Molecules

In synthetic organic chemistry, 2-Bromo-4-methylquinoline serves as a building block for constructing complex organic molecules . Its reactivity allows for various transformations, including Suzuki coupling reactions, which are pivotal in creating biologically active compounds. The bromine atom in the compound can be replaced with other groups, enabling the synthesis of diverse quinoline derivatives with potential applications in organic electronics and materials science .

Industrial Chemistry: Catalysts and Material Science

The compound’s role in industrial chemistry spans from being a precursor in catalyst development to its use in material science . Its derivatives can be used to synthesize ligands for transition metal catalysts, which are crucial in various industrial processes, including polymerization and fine chemical synthesis. Additionally, the electronic properties of quinoline derivatives make them candidates for developing new materials for electronic devices .

Agrochemicals: Pesticides and Herbicides

Quinoline derivatives, including those derived from 2-Bromo-4-methylquinoline, find applications in agrochemicals as pesticides and herbicides . Their structural diversity allows for the development of compounds that can target specific pests or weeds, contributing to more efficient and environmentally friendly agricultural practices.

Bio-organic Processes: Enzyme Inhibition and Mechanistic Studies

In bio-organic chemistry, 2-Bromo-4-methylquinoline derivatives are studied for their potential as enzyme inhibitors . By understanding how these compounds interact with enzymes at a molecular level, researchers can design inhibitors that can regulate biological pathways, leading to new treatments for diseases where enzyme regulation is crucial.

Dye Manufacturing: Colorants and Fluorescent Probes

The compound’s derivatives are also used in the manufacturing of dyes and fluorescent probes . Their ability to absorb and emit light at specific wavelengths makes them useful in creating colorants for textiles and developing fluorescent markers for biological imaging, enhancing the visualization of cellular processes.

Mécanisme D'action

Target of Action

Quinoline, the parent compound of 2-bromo-4-methylquinoline, is known to interact with various biological targets due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Mode of Action

Quinoline and its derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways .

Biochemical Pathways

Quinoline and its derivatives are known to be involved in a variety of biochemical reactions .

Result of Action

Quinoline and its derivatives have shown substantial biological activities , suggesting that 2-Bromo-4-methylquinoline may also have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 2-Bromo-4-methylquinoline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is commonly used in the synthesis of quinoline derivatives, is known to be environmentally benign . This suggests that the environmental impact of the synthesis process could potentially influence the action of 2-Bromo-4-methylquinoline.

Safety and Hazards

The safety information for 2-Bromo-4-methylquinoline indicates that it is harmful if swallowed or inhaled, and it can cause skin and eye irritation . Therefore, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Relevant Papers Several relevant papers were found during the search. These papers discuss the synthesis of biologically and pharmaceutically active quinoline and its analogues , the mechanism of quinolone action and resistance , and the synthesis of 4-hydroxy-2-quinolones .

Propriétés

IUPAC Name |

2-bromo-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZACHCSEYVSCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296462 | |

| Record name | 2-bromo-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methylquinoline | |

CAS RN |

64658-04-4 | |

| Record name | 64658-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the research paper tell us about the reactivity of 2-Bromo-4-methylquinoline?

A1: The research paper [] investigates the use of ultrasound and lithium wire to promote the coupling of aryl and heteroaryl halides, including compounds like 2-Bromo-4-methylquinoline. While it doesn't specifically focus on 2-Bromo-4-methylquinoline itself, the study demonstrates that this type of compound can participate in coupling reactions under the described conditions. This suggests that the bromine atom in 2-Bromo-4-methylquinoline can be replaced by other groups, allowing for the synthesis of a variety of substituted quinoline derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

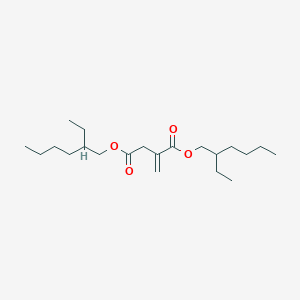

![Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B1266893.png)

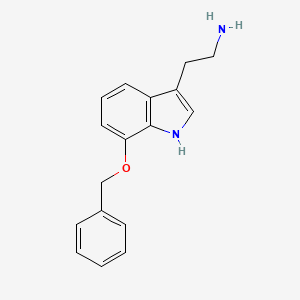

![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)

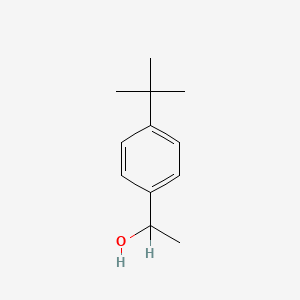

![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)

![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)